molecular formula C16H11F3N4O2S B2502990 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 884992-48-7

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2502990
CAS RN: 884992-48-7
M. Wt: 380.35
InChI Key: MGDMEJUHRSHJFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides involves a multi-step process starting from benzoic acid. The benzoic acid is first converted into ethyl benzoate, followed by benzohydrazide, and then to 5-phenyl-1,3,4-Oxadiazol-2-thiol. The final target compounds are synthesized by reacting this intermediate with various N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride. This method could potentially be adapted for the synthesis of 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide by substituting the phenyl group with a pyridin-4-yl group at the appropriate step .

Molecular Structure Analysis

The molecular structure of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at an angle to the benzene ring, which is stabilized by an intramolecular N—H⋯N hydrogen bond. This information suggests that the molecular structure of this compound might also exhibit a folded conformation with possible intramolecular hydrogen bonding, contributing to its stability .

Chemical Reactions Analysis

Although the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis and structure of similar compounds suggest that it may undergo reactions typical of acetamides, oxadiazoles, and thioethers. These could include nucleophilic substitution reactions at the sulfur atom and potential electrophilic aromatic substitution reactions on the pyridinyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be inferred that this compound would likely exhibit moderate solubility in polar organic solvents due to the presence of the acetamide group and potential hydrogen bonding. The presence of the trifluoromethyl group could also influence the compound's lipophilicity and electronic properties, potentially affecting its reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anti-microbial Screening : A study focused on the synthesis of derivatives by the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide, exploring their anti-bacterial, anti-fungal, and anti-tuberculosis activities. These derivatives have shown a wide range of pharmaceutical activities, including anti-inflammatory, analgesic, and antimicrobial effects, highlighting the versatile biological importance of compounds containing the 1,2,4-triazole ring system (B. MahyavanshiJyotindra et al., 2011).

  • Thermally Stable Polyimides and Poly(amide-imide) : Another research avenue involves the synthesis of thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, demonstrating the compound's potential in material science for the development of polymers with enhanced thermal stability and solubility in polar and aprotic solvents (Y. Mansoori et al., 2012).

  • Computational and Pharmacological Evaluation : A study evaluated the pharmacological potential of novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research emphasizes the computational approach in identifying and designing compounds with significant biological activities, showcasing the chemical compound's relevance in drug discovery and development (M. Faheem, 2018).

properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)11-3-1-2-4-12(11)21-13(24)9-26-15-23-22-14(25-15)10-5-7-20-8-6-10/h1-8H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDMEJUHRSHJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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